molecular formula C21H31NO6S B14329885 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid CAS No. 101329-94-6

2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid

Cat. No.: B14329885
CAS No.: 101329-94-6
M. Wt: 425.5 g/mol
InChI Key: ZVTQGKKWULDHGY-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid is a complex organic compound that combines a cyclohexane ring with a phenylsulfanyl group and a diethylaminoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the formation of the cyclohexane ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with a cyclohexane derivative. The diethylaminoethyl ester is then attached via esterification, using diethylaminoethanol and a carboxylic acid derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The diethylaminoethyl ester can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate: Similar structure but lacks the phenylsulfanyl group.

    2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate: Similar structure but lacks the sulfanyl group.

Uniqueness

2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate is unique due to the presence of both the phenylsulfanyl and diethylaminoethyl ester groups.

Properties

CAS No.

101329-94-6

Molecular Formula

C21H31NO6S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid

InChI

InChI=1S/C19H29NO2S.C2H2O4/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)23-17-11-7-5-8-12-17;3-1(4)2(5)6/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ZVTQGKKWULDHGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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